ICG-001 - 780757-88-2

ICG-001

Catalog Number: EVT-269918
CAS Number: 780757-88-2
Molecular Formula: C33H32N4O4
Molecular Weight: 548.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ICG-001, more commonly known as ICG-001, is a small molecule inhibitor primarily known for its ability to disrupt the interaction between β-catenin and the transcriptional coactivator CREB-binding protein (CBP). [] ICG-001 selectively targets the β-catenin/CBP interaction without affecting the β-catenin/p300 interaction, thus modulating the Wnt/β-catenin signaling pathway. [, ] This selective targeting distinguishes ICG-001 from other Wnt pathway inhibitors and makes it a valuable tool in investigating the complex role of the Wnt/β-catenin pathway in various biological processes and disease models.

Synthesis Analysis

The synthesis of ICG-001 was first described in a patent filed by the University of Texas System. [] The detailed procedure involves a multi-step synthesis starting from (S)-phenylalanine. The key steps include the formation of a pyrazinone ring, introduction of the naphthylmethyl group, and final coupling with benzylamine to yield ICG-001. The detailed synthesis protocol and characterization data are available in the patent documentation.

Molecular Structure Analysis

ICG-001 consists of a pyrazinone core structure with three distinct substituents: a benzyl group, a 4-hydroxybenzyl group, and a naphthylmethyl group. [] The stereochemistry at the 6 and 9a positions of the pyrazinone ring is crucial for the activity of ICG-001.

Mechanism of Action

ICG-001 functions by specifically binding to CBP, preventing its interaction with β-catenin. [, ] This disruption prevents β-catenin/CBP complex formation, leading to the downregulation of a subset of β-catenin/TCF-responsive genes. [] By selectively inhibiting CBP/β-catenin interaction, ICG-001 shifts the balance towards β-catenin/p300 mediated transcription, which has distinct effects on cell behavior compared to CBP/β-catenin signaling. [, ]

Applications
  • Cancer: ICG-001 has shown promise in preclinical studies for various cancers, including colorectal cancer, [, ] pancreatic cancer, [, ] multiple myeloma, [, , ] acute lymphoblastic leukemia, [, , ] uveal melanoma, [] head and neck squamous cell carcinoma, [, , ] and breast cancer. [, , ] ICG-001 has demonstrated anti-proliferative, pro-apoptotic, anti-metastatic, and chemosensitizing effects in these models, highlighting its potential as a novel therapeutic agent.

  • Fibrosis: Studies have shown the efficacy of ICG-001 in reducing fibrosis in various organs, including the lungs, [] kidneys, [] and skin. [] ICG-001's ability to inhibit β-catenin signaling has proven effective in attenuating fibrotic processes, suggesting its potential for treating fibrotic diseases.

  • Atopic Dermatitis: ICG-001 has demonstrated potential for treating atopic dermatitis by selectively inhibiting β-catenin/CBP-dependent signaling, which is involved in the pathogenesis of the disease. []

  • Pulmonary Hypertension: ICG-001 has shown promising results in improving alveolarization and reducing pulmonary hypertension in experimental models of bronchopulmonary dysplasia, highlighting its potential for treating lung diseases associated with aberrant β-catenin signaling. []

  • Meningioma: Research suggests that ICG-001 holds promise as a therapeutic strategy for sporadic meningioma with NF2 mutations. It has shown efficacy in inhibiting tumor growth, primarily through inducing G1 cell cycle arrest. []

  • Osteosarcoma: Although ICG-001 can inhibit osteosarcoma cell proliferation in vitro, studies have shown a pro-migratory effect, indicating the need for further investigation into its role in this type of cancer. [, ]

  • Other applications: ICG-001 has also been studied for its potential in treating hypertension [] and myocardial injury following sepsis. [] It has also been used as a valuable tool in elucidating the role of β-catenin signaling in macrophage activation. []

Future Directions

References:1. [] United States Patent. https://patents.google.com/patent/US7601712B2/en.2. [] Boyd, K. C., et al. “Inhibition of Wnt/ß-Catenin Pathway with ICG-001 Induces Apoptosis in Multiple Myeloma.” Blood, vol. 110, no. 11, 2007, pp. 2951–2951. .3. [] Gang, E. J., et al. “Targeting Survivin Using ICG-001 May Overcome Drug Resistance in Primary B-Cell Acute Lymphoblastic Leukemia.” Blood, vol. 114, no. 22, 2009, pp. 3072–3072. .4. [] Arensman, M. D., et al. “Abstract 5463: ICG-001 Induces Cell Cycle Arrest to Inhibitin Vitroandin Vivopancreatic Cancer Growth.” Cancer Research, vol. 74, no. 19 Supplement, 2014, p. 5463. .5. [] Gu, L., et al. “Abstract B218: CBP/catenin Antagonism Inhibits Self-Renewal of Acute Lymphoblastic Leukemia.” Molecular Cancer Therapeutics, vol. 10, no. 11 Supplement, 2011, p. B218. .6. [] Scharer, C. D., et al. “Overcoming Drug Resistance In Acute Lymphoblastic Leukemia by Inhibition of CBP/γ-Catenin.” Blood, vol. 116, no. 21, 2010, pp. 3264–3264. .7. [] Ma, L., et al. “ICG-001 Exerts Potent Anticancer Activity Against Uveal Melanoma Cells.” Investigative Ophthalmology & Visual Science, vol. 56, no. 7, 2015, p. 4859. .8. [] Ghosh, S. K., et al. “Abstract B214: Antagonizing CBP/beta-catenin Signaling-Enhanced Radiation Sensitivity and Altered Epithelial-Mesenchymal Transition Markers in Head and Neck Squamous Cell Carcinoma.” Molecular Cancer Therapeutics, vol. 10, no. 11 Supplement, 2011, p. B214. .9. [] Roy, S., et al. “Abstract 898: Metformin and ICG-001 Act Synergistically to Abrogate Cancer Stem Cell-Mediated Chemoresistance in Colorectal Cancer by Promoting Apoptosis and Autophagy.” Cancer Research, vol. 82, no. 12 Supplement, 2022, p. 898. .10. [] Eguchi, H., et al. “Targeting the Wnt/β-Catenin Signaling Pathway in Multiple Myeloma: A Possible New Therapeutic Approach to Overcome Bortezomib-Resistance.” Blood, vol. 118, no. 21, 2011, pp. 3941–3941. .11. [] Arensman, M. D., et al. “The CREB-Binding Protein Inhibitor ICG-001 Suppresses Pancreatic Cancer Growth.” Molecular Cancer Therapeutics, vol. 13, no. 10, 2014, pp. 2303–14. .12. [] Eguchi, M., et al. “Targeting β-catenin/CBP Interaction in Breast Cancer.” Cancer Research, vol. 73, no. 8 Supplement, 2013, p. 10516. .13. [] Moorthy, B., et al. “Inhibition of β-catenin signaling improves alveolarization and reduces pulmonary hypertension in experimental bronchopulmonary dysplasia.” American Journal of Physiology-Lung Cellular and Molecular Physiology, vol. 304, no. 2, 2013, pp. L110–20. .14. [] Roy, S., et al. “Metformin and ICG-001 Act Synergistically to Abrogate Cancer Stem Cells-Mediated Chemoresistance in Colorectal Cancer by Promoting Apoptosis and Autophagy.” Cancers, vol. 14, no. 11, 2022, p. 2600. .15. [] Miyashita, K., et al. “Canonical Wnt Pathway Inhibitor ICG-001 Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner.” Molecular Cancer Therapeutics, vol. 11, no. 3, 2012, pp. 511–22. .16. [] Wu, C.-H., et al. “ICG 001 Inhibits Colon Cancer Growth by Suppressing eIF 3 D Signaling.” Oncotarget, vol. 8, no. 3, 2017, pp. 4940–51. .17. [] Shimojo, H., et al. “Selective Inhibition of β-Catenin/Co-Activator Cyclic AMP Response Element-Binding Protein-Dependent Signaling Prevents the Emergence of Hapten-Induced Atopic Dermatitis-Like Dermatitis.” Journal of Investigative Dermatology, vol. 137, no. 2, 2017, pp. 436–43. .18. [] Wang, Y., et al. “β-catenin inhibitors ICG-001 and pyrvinium sensitize bortezomib-resistant multiple myeloma cells to bortezomib.” Molecular Medicine Reports, vol. 19, no. 5, 2019, pp. 3881–88. .19. [] Danieau, G., et al. “ICG-001, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells.” Cancers, vol. 11, no. 12, 2019, p. 1942. .20. [] Fatima, I., et al. “Abstract 1233: WNT Inhibitor ICG-001 Prevents Visceral Metastatic Triple Negative Breast Cancer in a Chemo-Resistant Patient Derived Xenograft -PDX-Model.” Cancer Research, vol. 77, no. 13 Supplement, 2017, p. 1233. .21. [] Eguchi, M., et al. “Abstract 323: Targeting B-catenin/CBP Interaction in Basal Like Breast Cancer and Breast Cancer Stem Cells.” Cancer Research, vol. 72, no. 8 Supplement, 2012, p. 323. .22. [] Kwon, S.-M., et al. “The Inhibition of Wnt Signaling Attenuates RANKL-Induced Osteoclastogenic Macrophage Activation.” PLoS ONE, vol. 13, no. 4, 2018, p. e0195857. .23. [] Shimojo, H., et al. “Selective Inhibition of β-Catenin/Co-Activator Cyclic AMP Response Element-Binding Protein-Dependent Signaling Prevents the Emergence of Hapten-Induced Atopic Dermatitis-Like Dermatitis.” The Journal of Investigative Dermatology, vol. 137, no. 2, 2017, pp. 436–43. .24. [] Alamoud, K., et al. “Abstract 803: Targeting β-catenin/CBP Signaling in OSCC.” Cancer Research, vol. 77, no. 13 Supplement, 2017, p. 803. .25. [] Guo, X., et al. “The CREB-binding protein inhibitor ICG-001: a promising therapeutic strategy in sporadic meningioma with NF2 mutations.” Journal of Neuro-Oncology, vol. 148, no. 1, 2020, pp. 157–68. .26. [] Bordonaro, M., et al. “CBP Activity Mediates Effects of the Histone Deacetylase Inhibitor Butyrate on WNT Activity and Apoptosis in Colon Cancer Cells.” Molecular Cancer Research, vol. 9, no. 8, 2011, pp. 1142–53. .27. [] Emami, K. H., et al. “A small molecule inhibitor of (cid:1) -catenin (cid:1) cyclic AMP response element-binding protein transcription.” Proceedings of the National Academy of Sciences, vol. 101, no. 34, 2004, pp. 12682–87. .28. [] Beyersdorf, N., et al. “SAT0027 Pharmacological blockade of canonical wnt signaling inhibits experimental dermal fibrosis.” Annals of the Rheumatic Diseases, vol. 75, pp. 43–43. .29. [] Danieau, G., et al. “Abstract B26: Prometastatic effect of ICG-001, a β-catenin/CBP dependent transcription inhibitor, in osteosarcoma.” Cancer Research, vol. 80, no. 14 Supplement, 2020, p. B26. .30. [] Hao, S., et al. “Targeted inhibition of β-catenin/CBP signaling ameliorates renal interstitial fibrosis.” Journal of the American Society of Nephrology, vol. 22, no. 8, 2011, pp. 1442–53. .31. [] Henderson, W. R., et al. “Inhibition of Wnt/β-catenin/CREB binding protein (CBP) signaling reverses pulmonary fibrosis.” Proceedings of the National Academy of Sciences, vol. 107, no. 32, 2010, pp. 14309–14. .32. [] United States Patent. https://patents.google.com/patent/CN102116038A/en.33. [] Ettl, T., et al. “Targeting Wnt/Beta-Catenin Signaling in HPV-Positive Head and Neck Squamous Cell Carcinoma.” Cancers, vol. 13, no. 13, 2021, p. 3191. .34. [] Abdelrahman, M., et al. “Indocyanine Green-001 (ICG-001) Attenuates Wnt/β-catenin-induces Myocardial Injury Following Sepsis.” Journal of Cardiothoracic Surgery, vol. 14, no. 1, 2019, p. 117. .

Cyclic AMP-Response Element-Binding Protein (CBP)

    Compound Description: Cyclic AMP-Response Element-Binding Protein (CBP) is a histone acetyltransferase that plays a crucial role in various cellular processes, including gene transcription, cell growth, and differentiation. In the context of Wnt signaling, CBP acts as a transcriptional coactivator for β-catenin, facilitating the expression of Wnt target genes [].

    Relevance: ICG-001 directly targets CBP, specifically inhibiting its interaction with β-catenin []. This interaction is crucial for the Wnt signaling pathway, which is often dysregulated in various cancers. By blocking CBP's interaction with β-catenin, ICG-001 disrupts Wnt-driven gene transcription and exhibits anti-tumor effects.

p300

    Compound Description: p300 is a histone acetyltransferase closely related to CBP, sharing significant structural and functional similarities. While both CBP and p300 can act as transcriptional coactivators for β-catenin, they exhibit distinct roles in certain contexts [, ].

    Relevance: ICG-001 selectively binds to CBP, and not p300, disrupting the interaction of CBP with β-catenin while leaving p300-mediated processes relatively unaffected [, ]. This selectivity is a key feature of ICG-001, potentially contributing to its therapeutic benefits by shifting the balance from CBP-dependent to p300-dependent gene regulation in specific contexts.

β-Catenin

    Compound Description: β-catenin is a multifunctional protein with a crucial role in cell adhesion and as a key downstream effector in the canonical Wnt signaling pathway. When the Wnt pathway is activated, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it interacts with transcription factors, such as TCF/LEF, to regulate gene expression [, ].

    Relevance: ICG-001 disrupts the interaction between β-catenin and CBP, preventing the formation of the β-catenin/TCF/CBP transcriptional complex required for the expression of Wnt target genes [, ]. This inhibition of β-catenin-mediated transcription is central to ICG-001's anti-tumor activity in various cancers.

    Compound Description: Wnt ligands are secreted glycoproteins that initiate the Wnt signaling pathway by binding to Frizzled receptors on the cell surface []. Different Wnt ligands can activate distinct branches of the Wnt pathway, leading to diverse cellular responses.

    Relevance: While ICG-001 does not directly target Wnt ligands, it acts downstream in the Wnt pathway by inhibiting the interaction between β-catenin and CBP []. Therefore, ICG-001 primarily affects Wnt signaling downstream of ligand binding and receptor activation.

KYA1797K

    Compound Description: KYA1797K is a small molecule that destabilizes β-catenin by activating the Axin-GSK3β complex, leading to β-catenin phosphorylation and degradation []. This mechanism differs from ICG-001, which disrupts the β-catenin/CBP interaction.

    Relevance: Both KYA1797K and ICG-001 target the Wnt/β-catenin signaling pathway, albeit through distinct mechanisms []. KYA1797K directly targets β-catenin for degradation, while ICG-001 prevents its transcriptional activity by blocking its interaction with CBP. These different approaches highlight the potential for developing diverse Wnt/β-catenin inhibitors with distinct pharmacological profiles.

Properties

CAS Number

780757-88-2

Product Name

(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide

IUPAC Name

(6S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide

Molecular Formula

C33H32N4O4

Molecular Weight

548.6 g/mol

InChI

InChI=1S/C33H32N4O4/c38-27-15-13-23(14-16-27)19-29-32(40)35(21-26-11-6-10-25-9-4-5-12-28(25)26)22-30-36(18-17-31(39)37(29)30)33(41)34-20-24-7-2-1-3-8-24/h1-16,29-30,38H,17-22H2,(H,34,41)/t29-,30+/m0/s1

InChI Key

HQWTUOLCGKIECB-XZWHSSHBSA-N

SMILES

C1CN(C2CN(C(=O)C(N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6

Solubility

Soluble in DMSO, not in water

Synonyms

ICG 001
ICG-001
ICG001
PRI-724

Canonical SMILES

C1CN(C2CN(C(=O)C(N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6

Isomeric SMILES

C1CN([C@H]2CN(C(=O)[C@@H](N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.